Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate
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Overview
Description
Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C13H19ClN4O2 and a molecular weight of 298.77 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-chloropyrimidin-2-yl)pyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the pyrimidine ring is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
Uniqueness
Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H19ClN4O2 |
---|---|
Molecular Weight |
298.77 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)16-9-5-7-18(8-9)11-15-6-4-10(14)17-11/h4,6,9H,5,7-8H2,1-3H3,(H,16,19) |
InChI Key |
BGFMRSWSIYFWSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC(=N2)Cl |
Origin of Product |
United States |
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